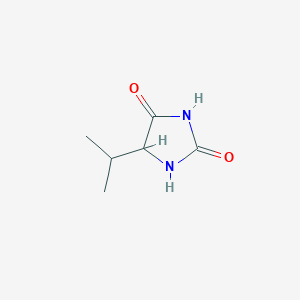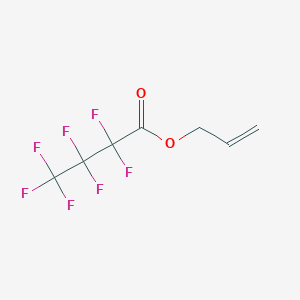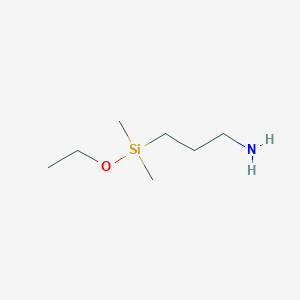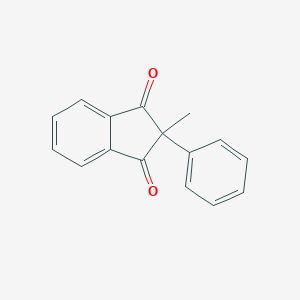
Dimethyl 3-methylglutarate
Vue d'ensemble
Description
Dimethyl 3-methylglutarate is an ester . It participates in the synthesis of (R, Z)-muscenone, a valuable perfume ingredient . It may be used in the synthesis of ®- and (S)-4-amino-3-methylbutanoic acids, via initial enantioselective hydrolysis with pig liver esterase . It may also be used in the preparation of an optically active form of verrucarinic acid derivative . It may be used as a building block for chemoenzymatic asymmetric synthesis .
Synthesis Analysis
Optically pure 3-substituted glutarates can be prepared from the alcoholic ring-opening of cyclic anhydride derivatives, esterification of 3-substituted glutaric acid, and hydrolysis, alcoholysis, aminolysis, and ammonolysis of the diester derivatives via hydrolases or organocatalysts .
Molecular Structure Analysis
The molecular formula of Dimethyl 3-methylglutarate is C8H14O4 . Its average mass is 174.194 Da and its monoisotopic mass is 174.089203 Da .
Physical And Chemical Properties Analysis
Dimethyl 3-methylglutarate has a density of 1.0±0.1 g/cm3 . Its boiling point is 221.0±0.0 °C at 760 mmHg . The vapour pressure is 0.1±0.4 mmHg at 25°C . The enthalpy of vaporization is 45.7±3.0 kJ/mol . The flash point is 97.2±0.0 °C . The index of refraction is 1.421 . The molar refractivity is 42.6±0.3 cm3 .
Applications De Recherche Scientifique
Synthesis of Amino Acids
Dimethyl 3-methylglutarate: is utilized in the synthesis of ®- and (S)-4-amino-3-methylbutanoic acids . This process involves initial enantioselective hydrolysis with pig liver esterase . These amino acids are valuable for creating pharmaceuticals and studying biological processes.
Chemoenzymatic Asymmetric Synthesis
This compound serves as a building block for chemoenzymatic asymmetric synthesis . This method is crucial for producing optically active substances, which are important in the development of drugs with specific enantiomeric properties.
Perfume Industry
Dimethyl 3-methylglutarate: participates in the synthesis of (R, Z)-muscenone , a valuable perfume ingredient. Its role in fragrance chemistry highlights its importance in the creation of complex scents.
Preparation of Verrucarinic Acid Derivative
The compound is used in preparing an optically active form of verrucarinic acid derivative . Verrucarinic acid derivatives are studied for their potential biological activities, including antimicrobial properties.
Enantioselective Hydrolysis
The ester undergoes enantioselective hydrolysis to produce specific enantiomers of organic compounds . This is significant in the production of substances that require high purity and specific optical activity.
Research and Development in Organic Chemistry
As a versatile building block, Dimethyl 3-methylglutarate is frequently used in R&D for organic synthesis . Its properties make it suitable for creating a variety of organic molecules, contributing to advancements in chemical synthesis techniques.
Mécanisme D'action
Target of Action
Dimethyl 3-methylglutarate is primarily used as a building block in chemoenzymatic asymmetric synthesis . It doesn’t have a specific biological target, but rather serves as a precursor in the synthesis of other compounds.
Mode of Action
As a chemical precursor, Dimethyl 3-methylglutarate interacts with its targets through chemical reactions. For instance, it can undergo enantioselective hydrolysis with pig liver esterase to produce ®- and (S)-4-amino-3-methylbutanoic acids .
Biochemical Pathways
The products of its reactions, such as ®- and (s)-4-amino-3-methylbutanoic acids, can be involved in various biochemical processes depending on their structure and properties .
Result of Action
The primary result of Dimethyl 3-methylglutarate’s action is the production of other compounds through chemical reactions. For example, it can be used in the synthesis of optically active form of verrucarinic acid derivative .
Propriétés
IUPAC Name |
dimethyl 3-methylpentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(4-7(9)11-2)5-8(10)12-3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJLMTNDXYVGPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334094 | |
| Record name | Dimethyl 3-methylglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-methylglutarate | |
CAS RN |
19013-37-7 | |
| Record name | Dimethyl 3-methylglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is dimethyl 3-methylglutarate synthesized using photochemical reactions?
A1: Dimethyl 3-methylglutarate can be synthesized via photochemical chlorocarbonylation. [] In this process, 3-methylbutanoic acid reacts with oxalyl chloride under irradiation. Subsequent methanolysis of the reaction product yields dimethyl 3-methylglutarate. [] This method offers an alternative to traditional synthetic routes.
Q2: Can dimethyl 3-methylglutarate be used as a starting material for synthesizing more complex molecules?
A2: Yes, dimethyl 3-methylglutarate serves as a valuable precursor in the synthesis of natural products. For instance, it is used in the synthesis of verrucarin A and 3α‐hydroxyverrucarin A. [] Additionally, it plays a crucial role in the structural elucidation of roridin H, a potent antibiotic. [] Dimethyl 3-methylglutarate can be transformed into optically active derivatives of verrucarinic acid, highlighting its versatility in complex molecule synthesis. []
Q3: What is the role of dimethyl 3-methylglutarate in understanding the structure of roridin H?
A3: Dimethyl 3-methylglutarate is a key degradation product of roridin H. [] Hydrolysis of roridin H under basic conditions yields verrucarol and myrothecinic acid. [] Further treatment of a myrothecinic acid derivative leads to the formation of dimethyl 3-methylglutarate, confirming the presence of specific structural motifs within the parent molecule. []
Q4: Can enzymes be used to obtain enantiomerically pure compounds from dimethyl 3-methylglutarate?
A4: Yes, pig liver esterase (PLE) exhibits enantioselectivity towards dimethyl 3-methylglutarate. [, ] PLE selectively hydrolyzes one of the ester groups in dimethyl 3-methylglutarate, yielding methyl (R)-3-methylglutarate. [, ] This enantioselective reaction provides a pathway for synthesizing both (R)- and (S)-4-amino-3-methylbutanoic acids, valuable building blocks for pharmaceuticals and other bioactive compounds. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Ethoxybenzo[c]cinnoline](/img/structure/B101161.png)
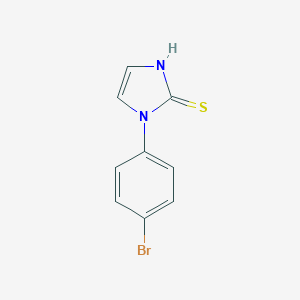


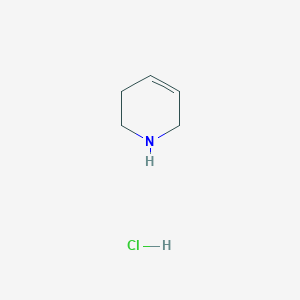

![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)

